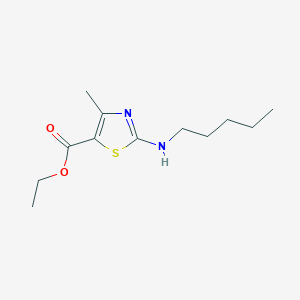

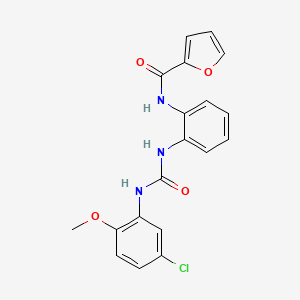

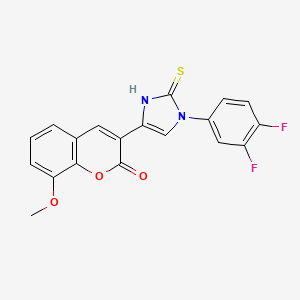

![molecular formula C18H11FN2O4 B2427780 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 931954-15-3](/img/structure/B2427780.png)

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclodehydration of a suitable precursor, and the introduction of the fluorophenyl and methoxy groups . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s lipophilicity and thus its pharmacokinetic properties .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one and its derivatives have been explored for their potential antibacterial and antifungal properties. A study by Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing 2H-chromen-2-one moiety, which showed significant activities against various bacterial and fungal strains.

Anticancer Potential

The anticancer potential of similar compounds has been a subject of research. For instance, Liu et al. (2017) synthesized novel derivatives that showed cytotoxic activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment.

Nonlinear Optical Properties

These compounds also exhibit interesting optical properties. Chandrakantha et al. (2011) investigated the optical nonlinearity of 1,3,4-oxadiazole derivatives, revealing their potential applications in optoelectronics.

Antimicrobial Activities

The antimicrobial activities of coumarin-incorporated 1,3,4-oxadiazole derivatives have been evaluated in vitro, demonstrating significant effects against various bacterial and fungal strains as reported by Bhat et al. (2013).

Environment-Sensitive Fluorescence

Compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one have been studied for their unusual fluorescence properties, as detailed by Uchiyama et al. (2006), indicating potential for sensor development.

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing these compounds were found to have significant inhibitory effects on cholinesterases and demonstrated antioxidant activity, as shown in a study by Kurt et al. (2015).

Synthesis and Bio-Evaluation

Shah et al. (2016) conducted a study on the synthesis and bio-evaluation of novel amide derivatives of this compound, assessing their antimicrobial, antifungal, and antimalarial activities.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various receptors and enzymes

Mode of Action

It can be inferred that the compound interacts with its targets, possibly leading to changes in their function . The specifics of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways

Pharmacokinetics

Similar compounds have shown various pharmacokinetic properties

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level

Action Environment

Environmental factors can often play a role in the action of similar compounds

Safety and Hazards

Orientations Futures

Further studies could explore the biological activity of this compound, optimize its structure for improved efficacy, investigate its mechanism of action, and assess its safety profile. The compound could also be evaluated in preclinical and clinical trials if it shows promising activity in initial studies .

Propriétés

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGUREPOIGJZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

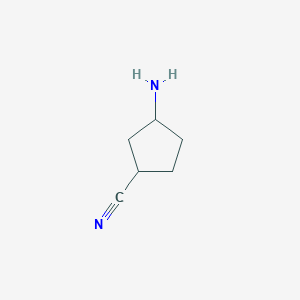

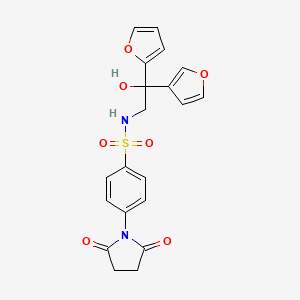

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

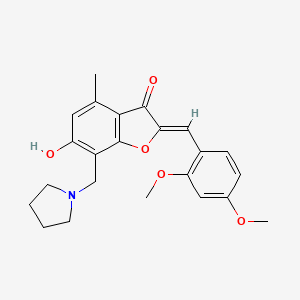

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)

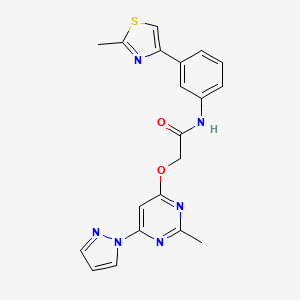

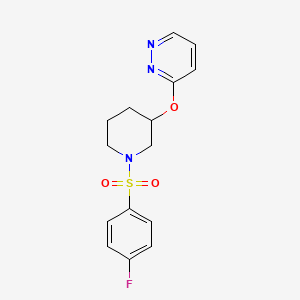

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)

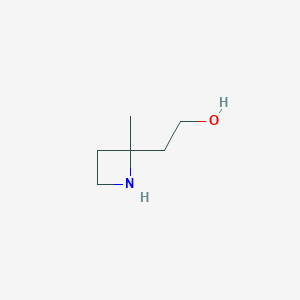

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)